Hydrogen Bond Donor Count Reduction vs. Parent Secondary Amine Scaffold
Replacement of the parent 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine secondary amine with a tertiary benzamide eliminates the sole hydrogen bond donor (HBD = 0 vs. 1) while retaining two acceptors [1]. This single-donor difference is a critical determinant in CNS multiparameter optimization (MPO) scores, where each HBD beyond zero incurs a penalty of ~0.5 in the desirability function [2].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 0 (PubChem computed property) |
| Comparator Or Baseline | 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (parent scaffold, CAS 147739-88-6): HBD count = 1 |
| Quantified Difference | ΔHBD = -1 (complete elimination of donor capacity) |
| Conditions | Computed using Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
In CNS drug discovery, each hydrogen bond donor reduces passive BBB permeability by approximately 0.5 log units; eliminating the sole donor places this compound in a more favorable CNS MPO space than the parent scaffold.
- [1] PubChem. (2026). Compound Summary for CID 121190842. National Center for Biotechnology Information. View Source
- [2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. View Source
